N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride
CAS No.: 1223505-97-2
Cat. No.: VC3361500
Molecular Formula: C12H19ClN2OS
Molecular Weight: 274.81 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride - 1223505-97-2](/images/structure/VC3361500.png)
Specification
CAS No. | 1223505-97-2 |
---|---|
Molecular Formula | C12H19ClN2OS |
Molecular Weight | 274.81 g/mol |
IUPAC Name | N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C12H18N2OS.ClH/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11;/h1-2,9-10,13H,3-8H2,(H,14,15);1H |
Standard InChI Key | XOJSIJQGVNGSSK-UHFFFAOYSA-N |
SMILES | C1CNCCC1C(=O)NCCC2=CC=CS2.Cl |
Canonical SMILES | C1CNCCC1C(=O)NCCC2=CC=CS2.Cl |
Introduction
Chemical Structure and Identification
Molecular Structure
N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride consists of several key structural components: a six-membered piperidine heterocyclic ring with a carboxamide group at position 4, a 2-(thiophen-2-yl)ethyl group attached to the nitrogen of the carboxamide, and exists as a hydrochloride salt. The thiophene ring, being a five-membered aromatic heterocycle containing a sulfur atom, contributes to the compound's unique chemical and potential biological properties.
Chemical Identification Parameters
The compound is cataloged in chemical databases with specific identifiers that facilitate its recognition and categorization in scientific literature:
Parameter | Value |
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PubChem SID | 164321182 |
Related PubChem CID | 47002362 |
Component CIDs | 313 (Hydrochloric Acid), 16228137 (Free base) |
Parent CID | 16228137 |
Chemical Formula | C12H18N2OS·HCl |
The compound was deposited into the PubChem database on November 1, 2013, and maintains active status in chemical registries .
Physical and Chemical Properties
General Characteristics
While comprehensive physicochemical data specifically for N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride is limited in the search results, certain properties can be reasonably inferred based on its structure and related compounds:
Property | Characteristic |
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Physical Appearance | Likely a crystalline solid |
Solubility | Enhanced water solubility (due to HCl salt formation) |
Lipophilicity | Moderate (contributed by thiophene moiety) |
Hydrogen Bonding | Donor and acceptor capabilities through carboxamide group |
Acid-Base Properties | Basic nitrogen in piperidine ring (protonated in HCl salt) |
The thiophene component typically imparts specific characteristics to molecules containing this moiety, including particular reactivity patterns and potential for π-π interactions with aromatic systems in biological targets.
Structural Features
The compound contains several pharmacologically relevant structural features:
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The piperidine ring: A common pharmacophore in many neuroactive compounds
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The thiophene moiety: Associated with enhanced lipophilicity and blood-brain barrier penetration
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The carboxamide linkage: Provides hydrogen bonding capability for receptor interactions
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The ethyl spacer: Potentially provides optimal distance for receptor binding
These structural elements collectively contribute to the compound's chemical behavior and potential biological activities.
Synthesis and Preparation Methods
General Synthetic Approaches
Based on synthetic methods for structurally related thiophene-containing compounds, several potential synthetic routes for N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride can be proposed:
Grignard Reaction Pathway
A viable synthetic route might involve:
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Preparation of a thiophene-containing Grignard reagent
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Reaction with an N-protected 4-piperidone to form an alcohol intermediate
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Deprotection of the piperidine nitrogen (typically with KOH for carbamate protections)
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Modification of the 4-position to introduce the carboxamide functionality
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Reaction with 2-(thiophen-2-yl)ethylamine to form the carboxamide linkage
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Salt formation with hydrochloric acid
This approach is consistent with methods described for related compounds in patent literature .
Alkylation-Based Strategy
An alternative synthetic approach might involve:
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Starting with a 4-substituted piperidine precursor
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Alkylation with an appropriate halogenated compound in the presence of a base such as diisopropyl ethylamine
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Formation of the carboxamide linkage
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Addition of the thiophen-2-yl-ethyl group
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Conversion to the hydrochloride salt
Patent literature suggests that alkylation processes for similar compounds are preferably carried out in the presence of a base, specifically diisopropyl ethylamine .
Key Reaction Conditions
Several important reaction conditions for synthesizing thiophene-piperidine compounds have been documented:
Reaction Step | Conditions |
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Grignard Reaction | Addition to N-protected 4-piperidone |
Alkylation | Presence of diisopropyl ethylamine as base |
Reductive Alkylation | Sodium borohydride as reducing agent |
Deprotection | KOH for carbamate protecting groups |
Salt Formation | Treatment with HCl in appropriate solvent |
The choice of N-protecting groups (often carbamates, preferably ethyl carbamate) is crucial for the successful synthesis of the piperidine core structure .
Pharmacological Properties and Biological Activity
Structure-Activity Relationships
Several structural features may contribute to the biological activity of N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride:
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The piperidine ring serves as a common scaffold in many neuroactive compounds, providing a basic nitrogen that can interact with acidic residues in receptor binding sites.
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The thiophene ring, a bioisostere of benzene with different electronic properties, may enhance binding specificity to certain receptors and improve metabolic stability.
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The carboxamide group creates potential for hydrogen bonding interactions with target proteins, which is often crucial for high-affinity binding.
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The two-carbon ethyl linker between the thiophene and the amide likely provides optimal spacing for receptor interaction.
Compounds containing similar structural motifs have demonstrated diverse biological activities, including as dual inhibitors targeting enzymes involved in pain pathways, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) .
Analytical Characterization
Proton Environment | Expected 1H NMR Shift (ppm) |
---|---|
Thiophene aromatic protons | 6.8-7.4 |
Amide NH | 7.5-8.5 |
Ethyl linker CH2 groups | 2.8-3.4 |
Piperidine ring protons | 1.5-3.5 |
The 13C NMR spectrum would likely show characteristic signals for the carbonyl carbon (~170 ppm), thiophene carbons (125-140 ppm), and aliphatic carbons of the piperidine ring and ethyl linker (25-50 ppm).
Other Spectroscopic Features
The compound would likely exhibit characteristic infrared absorption bands for:
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N-H stretching (3300-3500 cm⁻¹)
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C=O stretching (1650-1690 cm⁻¹)
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C-S stretching from the thiophene (700-800 cm⁻¹)
Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight, with fragmentation patterns likely involving cleavage at the amide bond and loss of the thiophene moiety.
Chromatographic Analysis
For purity assessment and characterization, various chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity screening
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Gas Chromatography coupled with Mass Spectrometry (GC-MS) for additional structural confirmation
These analytical techniques are standard for characterization of similar heterocyclic compounds containing thiophene and piperidine moieties.
Comparative Analysis with Related Compounds
Structural Comparisons
To contextualize N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride, a comparison with related compounds provides valuable insights:
These structural variations can significantly impact physicochemical properties and biological activities, including:
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Lipophilicity and membrane permeability
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Hydrogen bonding patterns
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Receptor binding profiles
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Metabolic stability
Pharmacophore Considerations
The structural elements shared among these compounds may constitute important pharmacophoric features:
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The piperidine ring provides a basic nitrogen center and conformational rigidity
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The thiophene moiety contributes aromatic character and specific electronic distribution
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The carboxamide linkage offers hydrogen bonding capabilities
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The ethyl spacer provides optimal distance between functional groups
Research on related compounds suggests that modifications to these key structural features can significantly alter biological activity profiles, particularly in relation to serotonergic receptor interactions .
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